N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide
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Overview
Description
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a cyclohexene ring, a piperidine ring, and a methanesulfonyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via a nucleophilic substitution reaction.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonation reaction using methanesulfonyl chloride.
Final Coupling: The final step involves coupling the cyclohexene and piperidine intermediates using an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The methanesulfonyl group is particularly important for its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer and has a similar cyclohexane structure.
Cyclohexene derivatives: Commonly used in organic synthesis and have similar reactivity patterns.
Uniqueness
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide is unique due to its combination of a cyclohexene ring, a piperidine ring, and a methanesulfonyl group
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-25(23,24)20-11-8-15(9-12-20)13-19-17(22)16(21)18-10-7-14-5-3-2-4-6-14/h5,15H,2-4,6-13H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQFRCCVOKVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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